2-Hydroxy Estradiol 6-N3-Adenine is a biochemical compound with the molecular formula and a molecular weight of approximately 421.49 g/mol. This compound is notable for its dual functionality, combining the properties of estradiol, a key estrogen hormone, with those of adenine, a nucleobase essential in various biological processes. Its unique structure allows it to interact with both estrogen receptors and adenine-binding proteins, making it a compound of interest in various fields including biochemistry and pharmacology .
The compound is classified under steroid hormones and derivatives, specifically as an impurity reference material in pharmaceutical toxicology. It can be sourced from chemical suppliers, where it is often available in high purity (greater than 95% by HPLC) for research purposes . The compound's CAS number is 912671-55-7, which uniquely identifies it in chemical databases.
The synthesis of 2-Hydroxy Estradiol 6-N3-Adenine involves multiple steps that typically start with the preparation of estradiol derivatives followed by the introduction of adenine derivatives. The general synthetic route includes:
Industrial production methods may utilize optimized reaction conditions to scale up synthesis while maintaining high quality. Techniques such as continuous flow synthesis could be employed to enhance efficiency and reduce reaction times.
The molecular structure of 2-Hydroxy Estradiol 6-N3-Adenine can be represented using various chemical notation systems:
OC1=C(O)C=C2C(C(N3C4=NC=NC4=C(N)N=C3)C[C@]5([H])[C@]2([H])CC[C@@]6(C)[C@@]5([H])CC[C@@H]6O)=C1SKTXDUKLUKAABT-MIPWJFNXSA-NThis complex structure features multiple hydroxyl groups and an amino purine ring that contribute to its biological activity .
2-Hydroxy Estradiol 6-N3-Adenine can undergo various chemical reactions:
These reactions can yield a variety of derivatives that may have different biological activities or properties.
The mechanism of action for 2-Hydroxy Estradiol 6-N3-Adenine primarily involves its binding to estrogen receptors. Upon binding:
This interaction suggests potential roles in hormone-related therapies and research into estrogenic activity .
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
2-Hydroxy Estradiol 6-N3-Adenine has several applications across different scientific domains:
The formation of 2-hydroxyestradiol (2-OHE2) initiates through cytochrome P450 (CYP450)-mediated hydroxylation of estradiol at the C2 position. This reaction constitutes the primary phase I metabolic pathway for estrogen biotransformation. CYP1A1 and CYP1A2 serve as the principal catalysts for 2-hydroxylation in extrahepatic tissues (e.g., breast) and liver, respectively, while CYP3A4 contributes significantly to hepatic metabolism [7]. These enzymes exhibit distinct tissue expression patterns and catalytic efficiencies, influencing the local balance of estrogen metabolites.
Following hydroxylation, 2-OHE2 can undergo further oxidation to form the highly reactive ortho-quinone, 2-hydroxyestradiol-3,4-quinone. This unstable quinone readily reacts with DNA purine bases. Specifically, it forms the depurinating adduct 2-hydroxyestradiol-6-N3-adenine (2-OHE2-6-N3-Ade) through Michael addition at the N3 position of adenine, resulting in a labile glycosidic bond and subsequent depurination [10]. This adduct represents a critical junction between estrogen metabolism and potential genotoxic events.
Table 1: Key CYP450 Isozymes in 2-Hydroxyestradiol Formation and Subsequent Adduct Generation
| CYP450 Isozyme | Primary Site of Expression | Catalytic Function | Resulting Metabolite/Adduct | Catalytic Efficiency (Relative Vmax/Km) |
|---|---|---|---|---|
| CYP1A1 | Breast, Endometrium, Lung | 2-hydroxylation of E2 | 2-Hydroxyestradiol (2-OHE2) | High (Tissue-specific) |
| CYP1A2 | Liver | 2-hydroxylation of E2 | 2-Hydroxyestradiol (2-OHE2) | High |
| CYP3A4 | Liver, Intestine | 2-hydroxylation of E2 | 2-Hydroxyestradiol (2-OHE2) | Moderate |
| CYP1B1 | Breast, Endometrium, Ovary | 4-hydroxylation of E2 | 4-Hydroxyestradiol (4-OHE2) | High (For 4-OHE2) |
| Non-enzymatic | N/A | Quinone-DNA reaction | 2-OHE2-6-N3-Adenine Adduct | N/A |
Catechol-O-methyltransferase (COMT) acts as a crucial regulator of catechol estrogen bioavailability and genotoxic potential. This ubiquitous phase II enzyme catalyzes the O-methylation of catechol estrogens like 2-OHE2 and 4-OHE2, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The methylation of 2-OHE2 produces 2-methoxyestradiol (2-MeOE2), a stable metabolite with negligible estrogen receptor affinity but possessing noted anti-angiogenic and anti-proliferative properties [1] [6] [7].
The efficiency of COMT-mediated methylation is paramount in diverting catechol estrogens away from quinone formation. Consequently, COMT activity significantly influences the levels of reactive quinones available to form DNA adducts like 2-OHE2-6-N3-adenine. A common functional polymorphism in the COMT gene (rs4680, Val158Met) results in a thermolabile enzyme with reduced activity (3-4 fold lower in Met/Met homozygotes). Individuals homozygous for the low-activity Met allele exhibit diminished capacity for catechol estrogen methylation, potentially leading to increased accumulation of 2-OHE2 and a higher probability of its oxidation to the quinone and subsequent adduct formation [6] [7]. This genetic variation underscores the interplay between host factors and metabolic fate in determining genotoxic risk.
Table 2: Impact of COMT Activity on 2-OHE2 Metabolism and Adduct Formation Potential
| COMT Genotype (rs4680) | Enzyme Activity | 2-OHE2 Methylation Efficiency | Resulting 2-OHE2 Bioavailability | Potential for 2-OHE2 Quinone Formation & 6-N3-Ade Adduct |
|---|---|---|---|---|
| Val/Val (GG) | High (Wild-type) | High | Low | Low |
| Val/Met (GA) | Intermediate | Moderate | Moderate | Moderate |
| Met/Met (AA) | Low | Low | High | High |
Estradiol metabolism bifurcates competitively into the 2-hydroxylation and 4-hydroxylation pathways, primarily governed by distinct CYP450 isozymes and yielding metabolites with divergent biological and genotoxic profiles. While CYP1A1/1A2/3A4 dominate 2-hydroxylation, CYP1B1 is the primary catalyst for 4-hydroxylation, exhibiting high specificity in estrogen target tissues like breast and endometrium [7] [9].
The 2-hydroxy pathway generates metabolites generally considered less estrogenically active and potentially protective. 2-OHE2 has weak ER affinity, and its methoxy derivative, 2-MeOE2, exhibits anti-proliferative effects. Although 2-OHE2 can form the quinone and the 2-hydroxyestradiol-6-N3-adenine adduct, this adduct is less stable and forms less readily compared to adducts derived from the 4-hydroxy pathway (notably 4-hydroxyestrone/estradiol-1-N3-adenine and 1-N7-guanine) [9] [10]. The 4-hydroxy catechols (4-OHE1/E2) possess higher estrogenic activity and their quinones (notably 4-OHE1/E2-3,4-quinone) are significantly more reactive, forming depurinating adducts more efficiently and exhibiting a stronger association with mutagenicity and carcinogenesis in experimental models [7] [9] [10].
The balance between these pathways is critical. Factors such as tissue-specific CYP450 expression (e.g., high CYP1B1 in breast epithelium), genetic polymorphisms (e.g., CYP1B1 rs1056836 coding for Leu432Val alters activity), and hormonal status can shift the ratio towards greater 4-hydroxylation. An elevated ratio of 4-pathway metabolites to 2-pathway metabolites, or a reduced 2:16α-hydroxyestrone ratio, has been inconsistently linked to increased breast cancer risk in some epidemiological studies, reflecting the complex interplay between metabolic fate, genotoxic insult, and receptor-mediated proliferation [5] [7]. Crucially, both pathways converge on the need for COMT and GST-mediated detoxification, but the efficiency of these protective mechanisms and the inherent reactivity of the specific quinones determine the overall genotoxic burden, including the contribution from 2-OHE2-6-N3-adenine.
Table 3: Key Characteristics of 2-Hydroxylation vs. 4-Hydroxylation Estrogen Pathways
| Characteristic | 2-Hydroxylation Pathway | 4-Hydroxylation Pathway |
|---|---|---|
| Primary CYP450 Enzyme | CYP1A1 (Extrahepatic), CYP1A2 (Hepatic), CYP3A4 | CYP1B1 (Extrahepatic - Breast, Endometrium, Ovary) |
| Major Catechol Metabolite | 2-Hydroxyestradiol (2-OHE2) | 4-Hydroxyestradiol (4-OHE2) |
| Reactive Quinone | 2-Hydroxyestradiol-3,4-quinone | 4-Hydroxyestradiol-3,4-quinone (Estradiol-3,4-quinone; E2-3,4-Q) |
| Primary Depurinating DNA Adducts | 2-Hydroxyestradiol-6-N3-Adenine (Less stable, forms less readily) | 4-OHE1[E2]-1-N3-Adenine, 4-OHE1[E2]-1-N7-Guanine (More stable, form more readily) |
| Estrogenic Receptor Activity | Weak (2-OHE2) | Moderate (4-OHE2) |
| Methoxy Metabolite | 2-Methoxyestradiol (2-MeOE2, Anti-angiogenic, anti-proliferative) | 4-Methoxyestradiol (4-MeOE2) |
| Postulated Carcinogenic Risk | Lower (Adducts less prevalent/reactive) | Higher (Adducts more prevalent/reactive; higher estrogenic activity) |
| Key Regulatory Polymorphisms | CYP1A1 (rs4646903), COMT (rs4680) | CYP1B1 (rs1056836, Leu432Val), COMT (rs4680) |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: